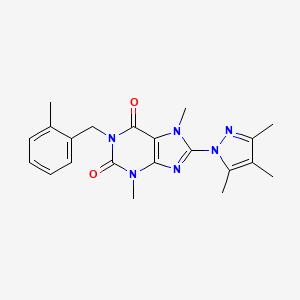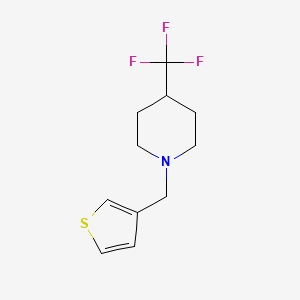
1-(Thiophen-3-ylmethyl)-4-(trifluoromethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene is a five-membered heterocycle that contains one sulfur atom . Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications. They are used in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For instance, 1,4-zwitterionic thiolates bearing acyl or trifluoromethyl groups were more likely to produce polysubstituted thiophenes . Synthesized pyridinium 1,4-zwitterionic thiolates and activated alkynes reacted through the [3 + 2] S-annulation path to generate thiophene compounds .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación
Novel Synthesis and Structural Analysis
Researchers have developed innovative synthesis methods and conducted detailed structural analyses of compounds related to 1-(Thiophen-3-ylmethyl)-4-(trifluoromethyl)piperidine. For instance, Vrabel et al. (2014) explored the electronic structure and novel synthesis of 6-oxopiperidine-2-carboxylic acid derivatives, highlighting their crystallization behaviors and intermolecular interactions, which are crucial for understanding the compound's structural properties (Vrabel, Sivý, Šafár̆, & Marchalin, 2014).
Chemical Reactions and Applications
Crich and Smith (2001) discussed the use of 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride for converting thioglycosides to glycosyl triflates, a method that finds utility in the synthesis of diverse glycosidic linkages (Crich & Smith, 2001). This demonstrates the compound's relevance in complex organic syntheses.
Anticancer Activity
Several studies have evaluated the anticancer properties of derivatives of this compound. Harishkumar, Nd, and Santhosha (2018) synthesized novel quinoline analogues exhibiting significant antiproliferative effects against various human cancer cell lines, indicating potential therapeutic applications (Harishkumar, Nd, & Santhosha, 2018).
Biological Activity and Drug Discovery
Al-Said, Bashandy, Al-Qasoumi, and Ghorab (2011) developed novel 1,2-dihydropyridine, thiophene, and thiazole derivatives with a sulfone moiety, demonstrating promising in-vitro anticancer activity against the MCF7 human breast cancer cell line. This research suggests the compound's derivatives as potential leads in anticancer drug discovery (Al-Said, Bashandy, Al-Qasoumi, & Ghorab, 2011).
Direcciones Futuras
Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Propiedades
IUPAC Name |
1-(thiophen-3-ylmethyl)-4-(trifluoromethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NS/c12-11(13,14)10-1-4-15(5-2-10)7-9-3-6-16-8-9/h3,6,8,10H,1-2,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPTYTWFCRCDNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


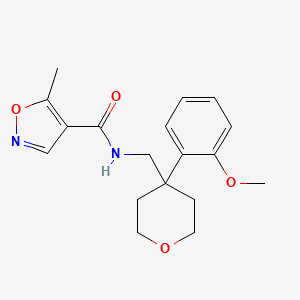
![2-[(2,4-Dimethoxyphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2440713.png)


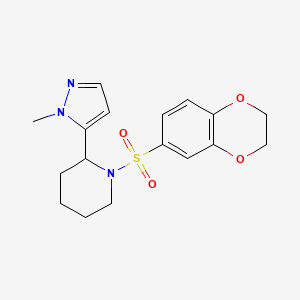
![5-((2-fluorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2440720.png)
![1-(2,6-Difluorobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2440723.png)
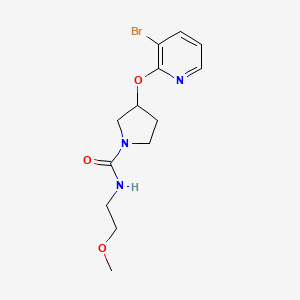
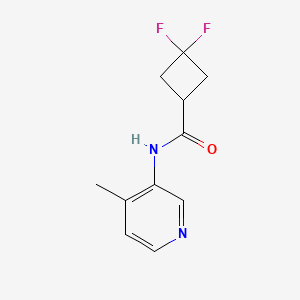
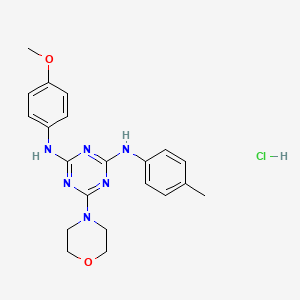

![Ethyl 1-[(6-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2440731.png)
